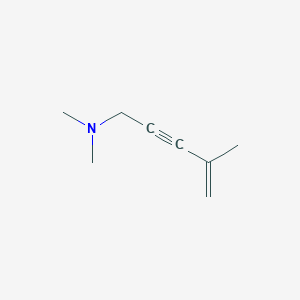
N,N,4-Trimethyl-4-penten-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-Trimethyl-4-penten-2-yn-1-amine, also known as TMPEA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. TMPEA is a tertiary amine that contains a triple bond, making it a unique molecule with distinct properties.
Aplicaciones Científicas De Investigación
N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a catalyst in various reactions, such as the addition of organometallic reagents to aldehydes and ketones. In materials science, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a ligand in the synthesis of metal-organic frameworks. In medicinal chemistry, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential as a drug lead compound due to its unique structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine is not fully understood, but it is believed to act as a weak base and a nucleophile due to the presence of the tertiary amine and triple bond. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to form complexes with various metal ions, such as copper and zinc, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to have various biochemical and physiological effects, including antimicrobial, antifungal, and anticancer activity. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N,N,4-Trimethyl-4-penten-2-yn-1-amine has also been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N,4-Trimethyl-4-penten-2-yn-1-amine in lab experiments is its unique structure, which allows for the formation of complexes with various metal ions. This property can be exploited in various catalytic and synthetic reactions. However, one limitation of using N,N,4-Trimethyl-4-penten-2-yn-1-amine is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
Direcciones Futuras
There are several future directions for research on N,N,4-Trimethyl-4-penten-2-yn-1-amine. One area of interest is the development of N,N,4-Trimethyl-4-penten-2-yn-1-amine-based metal-organic frameworks for various applications, such as gas storage and separation. Another area of interest is the optimization of N,N,4-Trimethyl-4-penten-2-yn-1-amine as a drug lead compound, as it has shown promising activity against various cancer cell lines. Additionally, further studies on the mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine are needed to fully understand its biological activity.
Métodos De Síntesis
N,N,4-Trimethyl-4-penten-2-yn-1-amine can be synthesized through a multi-step process that involves the reaction of 4-penten-2-yn-1-ol with trimethylamine. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with an acid, such as hydrochloric acid, to yield N,N,4-Trimethyl-4-penten-2-yn-1-amine. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.
Propiedades
Número CAS |
19837-34-4 |
|---|---|
Nombre del producto |
N,N,4-Trimethyl-4-penten-2-yn-1-amine |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
N,N,4-trimethylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C8H13N/c1-8(2)6-5-7-9(3)4/h1,7H2,2-4H3 |
Clave InChI |
IRLJAAAWXIUAPT-UHFFFAOYSA-N |
SMILES |
CC(=C)C#CCN(C)C |
SMILES canónico |
CC(=C)C#CCN(C)C |
Sinónimos |
N,N,4-Trimethyl-4-penten-2-yn-1-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




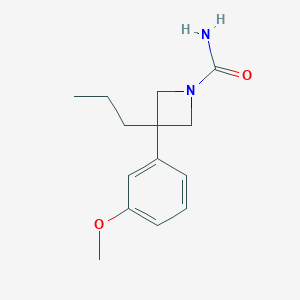
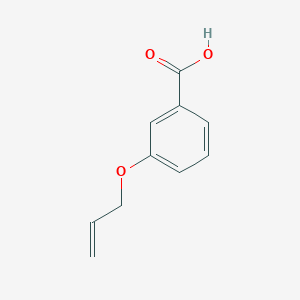
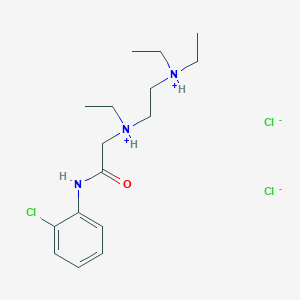


![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
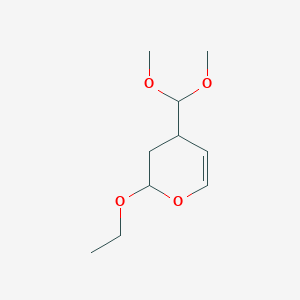
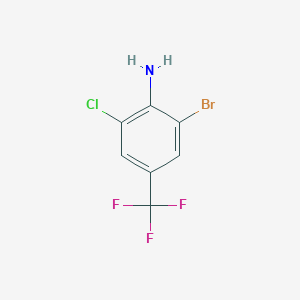
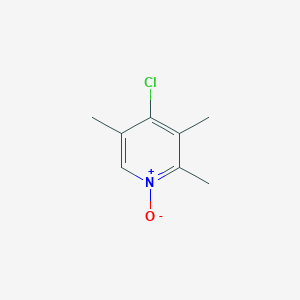
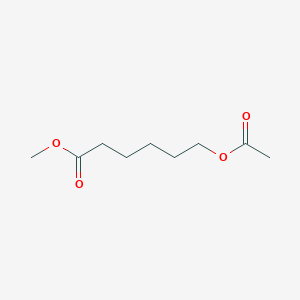
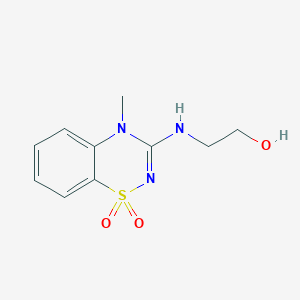
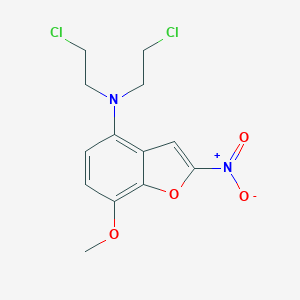
![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)